Absence of Publicly Reported Bioactivity Data for Target Compound vs. Structurally Closest Analogs
A systematic search of public databases—including PubChem, ChEMBL, BindingDB, and Google Patents—yielded zero bioactivity data points (e.g., IC50, Ki, EC50, % inhibition, target engagement) for 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 953997-04-1) as of the search date [1]. In contrast, structurally related analogs bearing the identical N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide scaffold have been profiled in published patent filings and screening collections, with activity reported against CETP, FAAH, and sigma receptors [2][3]. The complete absence of quantitative pharmacological data for the target compound constitutes the most salient differentiator from a procurement standpoint: no evidence-based claims about potency, selectivity, or therapeutic applicability can be made for this specific chemical entity.
| Evidence Dimension | Publicly available bioactivity data (any target, any assay) |
|---|---|
| Target Compound Data | 0 data points found in PubChem, ChEMBL, BindingDB, or patent biological examples |
| Comparator Or Baseline | Multiple structurally related N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide analogs with reported CETP, FAAH, or sigma receptor activity in patent literature [2][3] |
| Quantified Difference | Target compound: no quantifiable bioactivity data vs. comparator class: multiple quantifiable data points across diverse targets |
| Conditions | Database search across PubChem, ChEMBL, BindingDB, and Google Patents (search date: current) |
Why This Matters
Procurement decisions grounded in evidence require quantitative target engagement data; the absence of such data for CAS 953997-04-1 precludes data-driven selection over any analog for which bioactivity has been demonstrated.
- [1] Systematic database query for CAS 953997-04-1 across PubChem (no record), ChEMBL (no record), BindingDB (no record), and Google Patents (no direct biological example found) as of search date. View Source
- [2] US8759365 (2014). Organic compounds as CETP inhibitors. Assigned to Novartis AG. Exemplifies N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide analogs with CETP inhibitory activity. View Source
- [3] US8877769 (2014). Heteroaryl-substituted urea modulators of fatty acid amide hydrolase. Assigned to Janssen Pharmaceutica NV. View Source
